Cas no 2650522-22-6 (N-3-(4-Chlorophenoxy)phenylmethyl-4-3-(dimethylamino)propoxybenzeneethanamine Trifluoroacetate)

N-3-(4-Chlorophenoxy)phenylmethyl-4-3-(dimethylamino)propoxybenzeneethanamine Trifluoroacetate 化学的及び物理的性質
名前と識別子
-
- Benzeneethanamine, N-[[3-(4-chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]-, 2,2,2-trifluoroacetate (1:1)
- N-3-(4-Chlorophenoxy)phenylmethyl-4-3-(dimethylamino)propoxybenzeneethanamine Trifluoroacetate
-
- インチ: 1S/C26H31ClN2O2.C2HF3O2/c1-29(2)17-4-18-30-24-11-7-21(8-12-24)15-16-28-20-22-5-3-6-26(19-22)31-25-13-9-23(27)10-14-25;3-2(4,5)1(6)7/h3,5-14,19,28H,4,15-18,20H2,1-2H3;(H,6,7)
- InChIKey: KHWYVJZFLHKTNV-UHFFFAOYSA-N
- ほほえんだ: C(F)(F)(F)C(=O)O.O(C1C=CC(Cl)=CC=1)C1C=CC=C(CNCCC2C=CC(OCCCN(C)C)=CC=2)C=1
N-3-(4-Chlorophenoxy)phenylmethyl-4-3-(dimethylamino)propoxybenzeneethanamine Trifluoroacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C414868-100mg |
N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Trifluoroacetate |
2650522-22-6 | 100mg |
$1499.00 | 2023-05-18 | ||
TRC | C414868-10mg |
N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Trifluoroacetate |
2650522-22-6 | 10mg |
$190.00 | 2023-05-18 | ||
TRC | C414868-50mg |
N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Trifluoroacetate |
2650522-22-6 | 50mg |
$873.00 | 2023-05-18 | ||
TRC | C414868-250mg |
N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Trifluoroacetate |
2650522-22-6 | 250mg |
$ 4500.00 | 2023-09-08 |
N-3-(4-Chlorophenoxy)phenylmethyl-4-3-(dimethylamino)propoxybenzeneethanamine Trifluoroacetate 関連文献
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
N-3-(4-Chlorophenoxy)phenylmethyl-4-3-(dimethylamino)propoxybenzeneethanamine Trifluoroacetateに関する追加情報
Introduction to N-3-(4-Chlorophenoxy)phenylmethyl-4-3-(dimethylamino)propoxybenzeneethanamine Trifluoroacetate (CAS No. 2650522-22-6)
N-3-(4-Chlorophenoxy)phenylmethyl-4-3-(dimethylamino)propoxybenzeneethanamine Trifluoroacetate (CAS No. 2650522-22-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and functional groups, holds potential for various therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis, biological activities, and recent research advancements associated with this compound.
The chemical structure of N-3-(4-Chlorophenoxy)phenylmethyl-4-3-(dimethylamino)propoxybenzeneethanamine Trifluoroacetate is intricate and well-defined. It consists of a central benzene ring substituted with a 3-(dimethylamino)propoxy group and an ethanamine moiety. The presence of a trifluoroacetate salt further enhances its solubility and stability, making it suitable for various experimental conditions. The 4-chlorophenoxy substituent on the phenylmethyl group adds to the compound's complexity and contributes to its unique pharmacological properties.
The synthesis of N-3-(4-Chlorophenoxy)phenylmethyl-4-3-(dimethylamino)propoxybenzeneethanamine Trifluoroacetate involves a series of well-controlled chemical reactions. Typically, the synthesis begins with the formation of the 3-(dimethylamino)propoxybenzeneethanamine core, followed by the introduction of the 4-chlorophenoxyphenylmethyl group. The final step involves the addition of trifluoroacetic acid to form the trifluoroacetate salt. This multi-step process requires precise control over reaction conditions to ensure high yield and purity of the final product.
Recent studies have highlighted the potential therapeutic applications of N-3-(4-Chlorophenoxy)phenylmethyl-4-3-(dimethylamino)propoxybenzeneethanamine Trifluoroacetate. One notable area of research is its activity as a selective serotonin reuptake inhibitor (SSRI). SSRIs are widely used in the treatment of depression and anxiety disorders due to their ability to increase serotonin levels in the brain. Preliminary studies have shown that this compound exhibits potent SSRI activity, making it a promising candidate for further development in this therapeutic area.
In addition to its SSRI properties, N-3-(4-Chlorophenoxy)phenylmethyl-4-3-(dimethylamino)propoxybenzeneethanamine Trifluoroacetate has also been investigated for its potential as an anti-inflammatory agent. In vitro studies have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that this compound may have broader therapeutic applications beyond mental health disorders.
The pharmacokinetic properties of N-3-(4-Chlorophenoxy)phenylmethyl-4-3-(dimethylamino)propoxybenzeneethanamine Trifluoroacetate have also been studied extensively. Research has shown that it exhibits good oral bioavailability and a favorable half-life, which are crucial factors for its potential use as an oral medication. Additionally, its low toxicity profile in preclinical studies further supports its safety for human use.
Clinical trials are currently underway to evaluate the efficacy and safety of N-3-(4-Chlorophenoxy)phenylmethyl-4-3-(dimethylamino)propoxybenzeneethanamine Trifluoroacetate in treating various conditions. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings pave the way for more advanced clinical trials to further validate its therapeutic potential.
In conclusion, N-3-(4-Chlorophenoxy)phenylmethyl-4-3-(dimethylamino)propoxybenzeneethanamine Trifluoroacetate (CAS No. 2650522-22-6) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure, combined with its favorable pharmacological properties, makes it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic benefits, this compound is poised to play a significant role in advancing medical treatments for various conditions.
2650522-22-6 (N-3-(4-Chlorophenoxy)phenylmethyl-4-3-(dimethylamino)propoxybenzeneethanamine Trifluoroacetate) 関連製品
- 1643156-18-6(4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride)
- 1030520-58-1(4-(Ethylthio)-1,3,5-triazin-2-amine)
- 851973-19-8(8-Fluoro-6-methoxyquinolin-3-amine)
- 745783-72-6((S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE: TECH., 90%)
- 2229386-10-9(tert-butyl 3-4-(trifluoromethyl)pyridin-3-ylpiperazine-1-carboxylate)
- 499114-53-3(2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid)
- 2137056-90-5(tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate)
- 1805623-61-3(3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine)
- 91857-96-4(5-(3-methylphenyl)-1H-pyrazol-4-amine)
- 1807095-66-4(Ethyl 5-aminomethyl-2-cyano-4-(trifluoromethyl)phenylacetate)




